molecular formula C15H16FN B1385959 N-(3-Fluorobenzyl)-2-methylbenzylamine CAS No. 1039817-22-5

N-(3-Fluorobenzyl)-2-methylbenzylamine

Cat. No.: B1385959
CAS No.: 1039817-22-5
M. Wt: 229.29 g/mol
InChI Key: JJWCQOAYIPNKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorobenzyl)-2-methylbenzylamine: is an organic compound that features a benzylamine structure with a fluorine atom attached to the benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methylbenzylamine typically involves the reaction of 3-fluorobenzyl chloride with 2-methylbenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Fluorobenzyl chloride+2-MethylbenzylamineThis compound+HCl\text{3-Fluorobenzyl chloride} + \text{2-Methylbenzylamine} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzyl chloride+2-Methylbenzylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, possibly involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorobenzyl)-2-methylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(3-Fluorobenzyl)-2-methylbenzylamine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2-methylbenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-2-methylbenzylamine
  • N-(3-Chlorobenzyl)-2-methylbenzylamine
  • N-(3-Bromobenzyl)-2-methylbenzylamine

Comparison: N-(3-Fluorobenzyl)-2-methylbenzylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens like chlorine or bromine.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12-5-2-3-7-14(12)11-17-10-13-6-4-8-15(16)9-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCQOAYIPNKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluorobenzyl)-2-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
N-(3-Fluorobenzyl)-2-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
N-(3-Fluorobenzyl)-2-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
N-(3-Fluorobenzyl)-2-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
N-(3-Fluorobenzyl)-2-methylbenzylamine
Reactant of Route 6
Reactant of Route 6
N-(3-Fluorobenzyl)-2-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.